N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide
Description
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic small molecule characterized by a quinazolinone core fused with a phenyl ring and a 4-nitrobenzamide substituent. The quinazolinone moiety is a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c1-14-23-20-5-3-2-4-19(20)22(28)25(14)17-12-8-16(9-13-17)24-21(27)15-6-10-18(11-7-15)26(29)30/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQNNUGLDFRUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-amino derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and 2-methyl-4-oxoquinazoline.
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various chemical reactions involving quinazoline derivatives. The synthesis typically includes the reaction of anthranilic acid with phenyl isothiocyanate, leading to the formation of intermediates that eventually yield the target compound. The structure is characterized by a quinazoline moiety linked to a nitrobenzamide group, which enhances its biological activity.
Chemical Structure:
- Molecular Formula: C18H16N4O3
- Molecular Weight: 336.35 g/mol
- IUPAC Name: N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide
The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:
1. Anticancer Properties:
Research indicates that derivatives of quinazoline compounds possess anticancer properties. This compound has shown potential in inhibiting tumor growth in vitro and in vivo. Its mechanism may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation.
2. Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The presence of the nitro group is often associated with increased antibacterial activity, making this compound a potential candidate for developing new antibiotics.
3. Neuroprotective Effects:
The neuroprotective capabilities of quinazoline derivatives have been explored, indicating that they may help mitigate oxidative stress and neuronal damage. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Research Findings
Several studies have documented the effects of quinazoline derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves the inhibition of specific enzymes and molecular pathways:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
Molecular Targets: It targets the DNA synthesis pathway, leading to the inhibition of cancer cell growth and inducing apoptosis.
Pathways Involved: The compound affects the MAPK/ERK signaling pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Structural Analogs
Core Heterocycle Variations
- Quinazolinone Derivatives: N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide (CAS 899969-23-4): Shares the quinazolinone core but introduces a chlorine substituent on the phenyl ring, increasing molecular weight (434.83 g/mol vs. N-(4-{[(3-fluorophenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide: Replaces the quinazolinone with a sulfonamide-linked fluorophenyl group, demonstrating how core modifications influence electronic properties and target selectivity .
- Imidazolidinone Derivatives: N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide: Features an imidazolidinone-thioxo core instead of quinazolinone, resulting in distinct hydrogen-bonding capabilities (evidenced by NH peaks at 12.40–10.10 ppm in ¹H NMR) .
Substituent Variations
- N-(3-chlorophenethyl)-4-nitrobenzamide: Lacks the quinazolinone system but retains the 4-nitrobenzamide group, serving as a neurokinin-2 antagonist precursor. The chlorophenethyl group enhances lipophilicity, critical for blood-brain barrier penetration .
- N-[4-(acetylamino)phenyl]-4-nitrobenzamide (E04): A diarylamide urea transport inhibitor (IC₅₀ = 5.37 mmol/L), highlighting the pharmacological relevance of the 4-nitrobenzamide motif .
Physical and Spectroscopic Properties
Notes:
- The target compound’s lack of reported spectroscopic data limits direct comparisons, but analogs suggest characteristic NO₂ (1520–1540 cm⁻¹) and C=O (1660–1700 cm⁻¹) IR stretches.
- Imidazolidinone derivatives exhibit broader NH signals due to hydrogen bonding, unlike the quinazolinone-based compounds .
Biological Activity
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolinone moiety, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, contributing to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .
- Antimicrobial Activity : Nitro-containing compounds are often recognized for their antimicrobial properties. They can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death . This mechanism is crucial in the development of antibiotics.
- Anti-inflammatory Effects : The presence of the nitro group can enhance anti-inflammatory activity by modulating pathways associated with inflammation, such as the NF-kB signaling pathway . This suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that derivatives of quinazolinone, including those with nitro substituents, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
- Antimicrobial Studies : Research indicated that compounds similar to this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
- Inflammatory Response Modulation : In vivo studies showed that the compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
